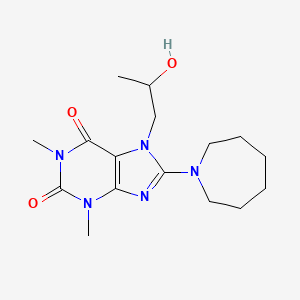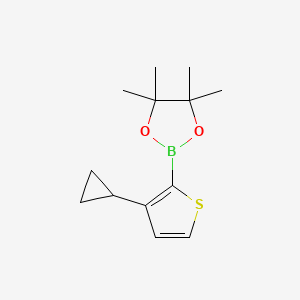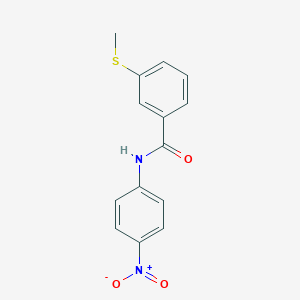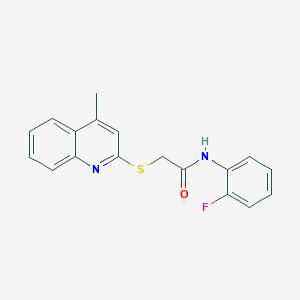![molecular formula C14H23NO4 B2960904 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid CAS No. 2228264-91-1](/img/structure/B2960904.png)
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutylcarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like 1,4-dioxane and requires stirring for about 15 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutane ring or the Boc-protected amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid depends on its specific application. In the context of pharmaceuticals, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: This compound has a similar structure but features a cyclohexane ring instead of a cyclobutane ring.
1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: This compound includes a hydroxymethyl group, adding additional functionality.
N-Boc-1-aminocyclobutanecarboxylic acid: This is a closely related compound used in similar applications.
Uniqueness
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid is unique due to its specific ring structure and the presence of the Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(8-5-9-14)13(10(16)17)6-4-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGVSBXIYMYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)



![3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)
![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)

![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960839.png)
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960843.png)

